N-(2,5-dimethoxyphenyl)quinolin-2-amine
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Overview
Description
N-(2,5-dimethoxyphenyl)quinolin-2-amine is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin in the 1970s and has since been used for scientific research purposes. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)quinolin-2-amine involves several steps. One common method includes the reaction of 2,5-dimethoxyaniline with quinoline-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying the effects of psychoactive substances on chemical reactions.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Studied for its potential use in developing new psychoactive drugs with therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)quinolin-2-amine is not fully understood. it is believed to act as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. The compound also inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in mood and behavior regulation.
Comparison with Similar Compounds
Similar Compounds
2C-H: Another compound in the phenethylamine class with similar psychoactive properties.
Quinoline Derivatives: Compounds with a quinoline nucleus that exhibit various biological activities.
Uniqueness
N-(2,5-dimethoxyphenyl)quinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for studying the central nervous system.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-13-8-9-16(21-2)15(11-13)19-17-10-7-12-5-3-4-6-14(12)18-17/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCNCUITLIQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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